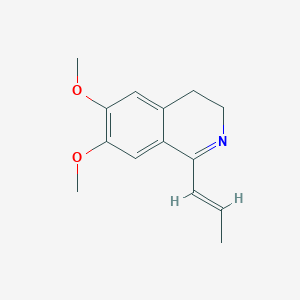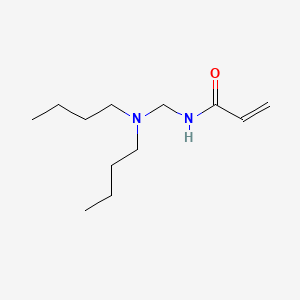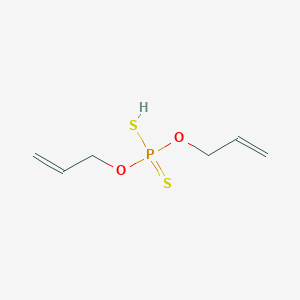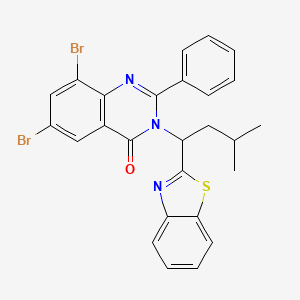
3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a benzothiazole moiety, a dibromo-substituted phenyl ring, and a quinazolinone core. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone typically involves multi-step reactions. The initial step often includes the formation of the benzothiazole moiety through the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone . The final step involves the cyclization of the intermediate compounds to form the quinazolinone core under specific reaction conditions, such as the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives with hydrogenated functional groups.
Substitution: Formation of substituted quinazolinone derivatives with various nucleophilic groups.
Applications De Recherche Scientifique
3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The benzothiazole moiety is known to interact with various enzymes, while the quinazolinone core can modulate receptor activity . These interactions can lead to the activation or inhibition of specific signaling pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4(3H)-quinazolinone: Lacks the benzothiazole and dibromo-substituted phenyl ring, resulting in different biological activities.
6,8-Dibromo-2-phenyl-4(3H)-quinazolinone: Lacks the benzothiazole moiety, leading to variations in its mechanism of action and applications.
3-(1-(2-Benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone: Lacks the dibromo-substituted phenyl ring, affecting its chemical reactivity and biological properties.
Uniqueness
The presence of both the benzothiazole moiety and the dibromo-substituted phenyl ring in 3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone makes it unique. This combination of structural features contributes to its distinct chemical reactivity and broad range of biological activities .
Propriétés
Numéro CAS |
72875-77-5 |
|---|---|
Formule moléculaire |
C26H21Br2N3OS |
Poids moléculaire |
583.3 g/mol |
Nom IUPAC |
3-[1-(1,3-benzothiazol-2-yl)-3-methylbutyl]-6,8-dibromo-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H21Br2N3OS/c1-15(2)12-21(25-29-20-10-6-7-11-22(20)33-25)31-24(16-8-4-3-5-9-16)30-23-18(26(31)32)13-17(27)14-19(23)28/h3-11,13-15,21H,12H2,1-2H3 |
Clé InChI |
ZVVDXXGQNINYSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C1=NC2=CC=CC=C2S1)N3C(=NC4=C(C3=O)C=C(C=C4Br)Br)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


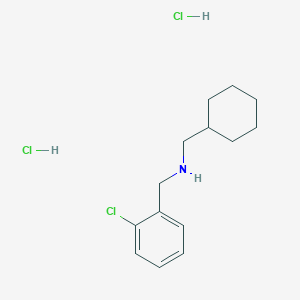

![(3aS,5R,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13759738.png)
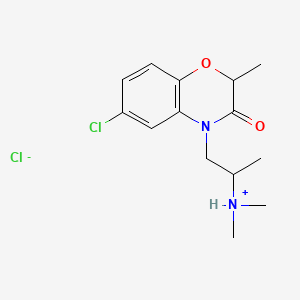
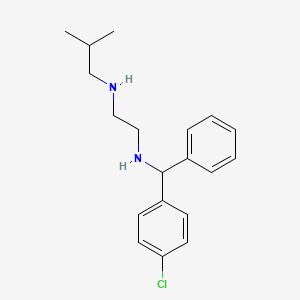
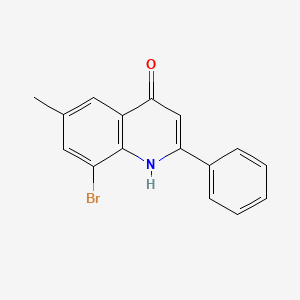
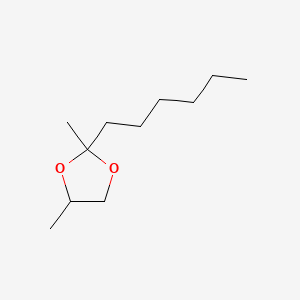
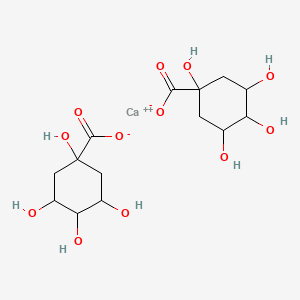


![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)
